molecular formula C5H5BO3S B1303762 5-Formyl-2-thiopheneboronic acid CAS No. 4347-33-5

5-Formyl-2-thiopheneboronic acid

Cat. No. B1303762
CAS RN: 4347-33-5
M. Wt: 155.97 g/mol
InChI Key: DEQOVKFWRPOPQP-UHFFFAOYSA-N
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Description

5-Formyl-2-thiopheneboronic acid is recognized as a valuable building block in the synthesis of various organic compounds. Its utility stems from its ability to participate in C-C coupling reactions, which are fundamental in constructing complex molecular architectures. Despite its significance, the instability of 5-formyl-2-thiopheneboronic acid poses challenges in its direct use, necessitating protective strategies to enhance its reactivity and yield in synthetic applications .

Synthesis Analysis

The synthesis of derivatives from 5-formyl-2-thiopheneboronic acid often involves the Suzuki-Miyaura coupling reaction, a widely employed method for forming biaryl structures. A novel approach to circumvent the instability of 5-formyl-2-thiopheneboronic acid involves the in situ preparation of a 2-thiopheneboronic ester derivative, followed by a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method eliminates the need for the acidic liberation step of boronic acid species, resulting in improved yields and purities of the desired 5-arylthiophene-2-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of 5-formyl-2-thiopheneboronic acid derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur. This ring system is known for its electronic properties and is often incorporated into compounds for its ability to impart stability and reactivity. The formyl and boronic acid groups attached to the thiophene ring are key functional groups that facilitate further chemical transformations .

Chemical Reactions Analysis

5-Formyl-2-thiopheneboronic acid and its derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including the Suzuki-Miyaura coupling, which is used to create a wide array of thiophene-based derivatives. These derivatives have been synthesized from the coupling reaction of 5-bromothiophene-2-carboxylic acid and different arylboronic acids, yielding compounds with moderate-to-good yields under controlled conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-formyl-2-thiopheneboronic acid derivatives are influenced by the thiophene ring and the substituents attached to it. The electron-withdrawing or electron-donating nature of these substituents can significantly affect the acidity, reactivity, and overall stability of the compounds. For instance, the presence of an electron-withdrawing substituent like trifluoromethyl in 5-trifluoromethyl-2-formylphenylboronic acid increases the acidity compared to its analogs. This property is crucial for the compound's antimicrobial activity, as it can affect the binding to the active site of enzymes in microorganisms .

Relevance to Antimicrobial Activity

The antimicrobial activity of 5-formyl-2-thiopheneboronic acid derivatives is an area of interest due to their potential as antibacterial agents. For example, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. The mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, which is crucial for protein synthesis. Docking studies have indicated that the cyclic isomer of this compound can bind to the active site of Candida albicans LeuRS, suggesting a possible mechanism for its antifungal action .

Scientific Research Applications

1. Synthesis and Organic Chemistry

5-Formyl-2-thiopheneboronic acid serves as a crucial building block in the synthesis of diverse structures. Hergert et al. (2018) demonstrated its transformation into 5-arylthiophene-2-carboxaldehydes through a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method improved yields and purities by eliminating the acidic liberation step of boronic acid species, indicating its versatility in organic synthesis (Hergert et al., 2018).

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compound is a valuable building block in organic synthesis, particularly in the synthesis of stable dye-sensitized solar cells and biologically active molecules . Its use in the protodeboronation of pinacol boronic esters opens up new possibilities for formal anti-Markovnikov alkene hydromethylation . This suggests potential future directions in the development of new synthetic methodologies and the synthesis of biologically active compounds.

properties

IUPAC Name

(5-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQOVKFWRPOPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378455
Record name 5-Formyl-2-thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-thiopheneboronic acid

CAS RN

4347-33-5
Record name 5-Formyl-2-thiopheneboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4347-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Formyl-2-thiopheneboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-thiopheneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
T Hergert, B Varga, A Thurner, F Faigl, B Mátravölgyi - Tetrahedron, 2018 - Elsevier
… 5-Formyl-2-thiopheneboronic acid is a widely used building block for the synthesis of diverse structures, however, due to a significant instability its transformation to 5-arylthiophene-2-…
Number of citations: 6 www.sciencedirect.com
S GRONOWITZ, A BUGGE - Acta Chem. Scand, 1965 - actachemscand.org
… oximes derived from 5-formyl-2thiopheneboronic acid (XIV) … 5-Formyl-2-thiopheneboronic acid oxime. 1.0 g (0.0066 mole) … impure azine of 5-formyl-2thiopheneboronic acid. [Found: С …
Number of citations: 0 actachemscand.org
J Guo, Y Wu, FY Kwong, H Zhang… - Chemistry–An Asian …, 2018 - Wiley Online Library
… Compared with simple thiopheneboronic acid, 5-formyl-2-thiopheneboronic acid afforded a relatively lower yield, which might be due to the easy protonation of its C−B bond. Even so, …
Number of citations: 1 onlinelibrary.wiley.com
M Tanaka, R Fujita, H Nishide - Journal of Nanoscience and …, 2009 - ingentaconnect.com
… gold nanoparticle was first achieved by using the gold nanoparticle bearing bromo groups at the particle surface and the model boronic acid molecule, 5-formyl-2-thiopheneboronic acid…
Number of citations: 7 www.ingentaconnect.com
T Shi, Z Xie, J He, F Wu, H Li, J Guo, J Zhao - ChemistrySelect, 2023 - Wiley Online Library
… carbonate and stirred and refluxed at 75 C for 30 minutes by nitrogen protection; and then 10.0 mL of THF solution mixed with 0.15 g (1.0 mmoL) of 5-Formyl-2-thiopheneboronic acid …
H Sun, J Zhang, W Bai, Y Li - Sensors and Actuators B: Chemical, 2020 - Elsevier
… spectrum of 5-formyl-2-thiopheneboronic acid (curve a), … absorption peaks of 5-formyl-2-thiopheneboronic acid (276 nm) … peaks of 5-formyl-2-thiopheneboronic acid and isoluminol …
Number of citations: 13 www.sciencedirect.com
Z Ma, Y Bai, L Wang, C Ge, H Bian, S Zhang… - Journal of Molecular …, 2020 - Elsevier
… Then, the 5-formyl-2-thiopheneboronic acid was added into the mixture and stirred for 1 h at room temperature. The formed precipitate was filtered, washed with methanol and …
Number of citations: 1 www.sciencedirect.com
G Zhang, Y Li, J Liu - RSC advances, 2017 - pubs.rsc.org
… In an effort to prepare thiophene 2 in our recent studies of dye-sensitized solar cells, we found that the standard Knoevenagel condensation of 5-formyl-2-thiopheneboronic acid (1) with …
Number of citations: 21 pubs.rsc.org
B Liu, B Wang, R Wang, L Gao, S Huo, Q Liu… - Journal of Materials …, 2014 - pubs.rsc.org
… 3c,4d All other chemicals, including 5-formyl-2-thiopheneboronic acid and 5-formyl-2-furanboronic acid, are commercially available. The 5-formyl-2-thiopheneboronic acid (or 5-formyl-2-…
Number of citations: 81 pubs.rsc.org
C Dall'Agnese… - European Journal of …, 2017 - Wiley Online Library
… , 2.4 mmol), 5-formyl-2-thiopheneboronic acid pinacol ester (… Then, 5-formyl-2-thiopheneboronic acid pinacol ester (365 … revealed that the 5-formyl-2-thiopheneboronic acid pinacol ester …

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